molecular formula C17H19N3O2 B2447928 N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034451-31-3

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2447928
CAS No.: 2034451-31-3
M. Wt: 297.358
InChI Key: RVXFNSFYLBGRJH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5) . ADAMTS5 is an enzyme that plays a crucial role in the breakdown of aggrecan, a major component of cartilage. By targeting this enzyme, the compound can potentially influence cartilage degradation and related diseases.

Mode of Action

It’s likely that the compound binds to the active site of the enzyme, inhibiting its ability to interact with its substrates . This could result in reduced aggrecan degradation and potentially slow down the progression of diseases like osteoarthritis.

Biochemical Pathways

The compound’s effect on the ADAMTS5 enzyme impacts the aggrecan metabolic pathway. Aggrecan is a major proteoglycan in the extracellular matrix of cartilaginous tissues, and its degradation by ADAMTS5 is a key event in the progression of osteoarthritis. By inhibiting ADAMTS5, the compound could potentially preserve cartilage integrity and function .

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to the preservation of cartilage integrity. By inhibiting ADAMTS5 and reducing aggrecan degradation, the compound could potentially slow down cartilage breakdown and disease progression .

Properties

IUPAC Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-15-8-10-3-1-2-4-12(10)16(15)20-17(22)11-5-6-13-14(7-11)19-9-18-13/h1-4,9,11,15-16,21H,5-8H2,(H,18,19)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXFNSFYLBGRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NC3C(CC4=CC=CC=C34)O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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